(3-Benzyl-3h-imidazol-4-yl)-acetic acid

Angiotensin II receptor regioisomer selectivity imidazole pharmacophore

Secure the correct 3,4-regioisomer for your research program. Unlike the 1,5-substituted AII antagonist series (e.g., S-8307, S-8308), this compound's unique N3-benzyl-C4-acetic acid architecture is the critical building block for farnesyl transferase (FTase) inhibitors per US20030232790A1. It also serves as a bioactivity-silent negative control for angiotensin II receptor assays, as its substitution pattern abolishes AII antagonism. The methyl ester precursor (CAS 179026-41-6) can be quantitatively hydrolyzed to the free acid. Order now to avoid regioisomer misidentification that compromises assay validity.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B13430392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Benzyl-3h-imidazol-4-yl)-acetic acid
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=C2CC(=O)O
InChIInChI=1S/C12H12N2O2/c15-12(16)6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16)
InChIKeyNUIXSNXHZXMQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Benzyl-3H-imidazol-4-yl)-acetic acid: Regiochemical Identity, Compound Class, and Procurement Context


(3-Benzyl-3H-imidazol-4-yl)-acetic acid (CAS 186502-12-5; molecular formula C₁₂H₁₂N₂O₂; molecular weight 216.24 g/mol) is a disubstituted imidazole derivative bearing a benzyl substituent at the N3 position and an acetic acid moiety at the C4 position of the imidazole ring . It belongs to the benzylimidazole acetic acid regioisomer family, which includes the 1-benzyl-2-acetic acid isomer (CAS 123566-33-6) and the 1-benzyl-5-acetic acid isomer (CAS 179025-83-3 as hydrochloride) . Unlike the 1,5-regioisomer series, which has been extensively characterized as angiotensin II receptor antagonists (e.g., S-8307, S-8308) with IC₅₀ values in the micromolar range, the 3-benzyl-4-acetic acid regioisomer has a distinct substitution pattern that fundamentally alters its biological target engagement profile [1]. The compound is primarily sourced as a research-grade synthetic intermediate and screening compound, with no known biological activity reported in the ChEMBL database as of ChEMBL 20 [2].

Why Generic Substitution Fails: Regioisomer-Dependent Target Engagement in the (3-Benzyl-3H-imidazol-4-yl)-acetic acid Family


Benzylimidazole acetic acid derivatives cannot be treated as interchangeable procurement items because the position of the benzyl substituent (N1 vs. N3) and the acetic acid moiety (C2, C4, or C5) on the imidazole ring dictates fundamentally different biological target engagement [1]. The 1-benzyl-5-acetic acid regioisomer scaffold is the pharmacophore for angiotensin II (AII) receptor antagonism, with S-8307 and S-8308 displaying IC₅₀ values of 40 μM and 7–15 μM, respectively, at the AII receptor [2]. In contrast, (3-benzyl-3H-imidazol-4-yl)-acetic acid positions the acetic acid at C4 and the benzyl at N3, a substitution pattern that abolishes this AII antagonism and has no reported bioactivity in ChEMBL [3]. This regioisomer instead appears as a synthetic building block in farnesyl transferase (FTase) inhibitor patents, where the N3-benzyl-C4-alkoxy linkage is a critical structural motif [4]. Substituting the 1,5- or 1,2-isomer for the 3,4-isomer in a research program targeting FTase or requiring a bioactivity-negative control would yield misleading or entirely invalid results.

Quantitative Differentiation Evidence for (3-Benzyl-3H-imidazol-4-yl)-acetic acid vs. Closest Regioisomeric Analogs


Regioisomer Identity Drives Angiotensin II Receptor Activity: Target Compound vs. 1,5-Isomer Series

The 1-benzylimidazole-5-acetic acid scaffold is the established pharmacophore for nonpeptide angiotensin II (AII) receptor antagonism. S-8307 (2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid sodium salt) displaced [³H]AII from rat adrenal cortical membranes with an IC₅₀ of 4 × 10⁻⁵ M (40 μM), while S-8308 showed an IC₅₀ of 7–15 μM [1]. These compounds led to the discovery of losartan [2]. (3-Benzyl-3H-imidazol-4-yl)-acetic acid, carrying the acetic acid at C4 and benzyl at N3, has no reported AII receptor activity in the ChEMBL database, consistent with the known structure-activity relationship that requires the 1,5-substitution pattern for AII antagonism [3]. This regioisomer is thus unsuitable for AII receptor-targeted research but serves as a critical negative control or specificity tool.

Angiotensin II receptor regioisomer selectivity imidazole pharmacophore GPCR antagonist

Synthetic Intermediate Utility: Target Compound as FTase Inhibitor Building Block vs. Biologically Active 1,5-Isomer

The target compound serves as a key synthetic intermediate in the preparation of farnesyl transferase (FTase) inhibitors. In US Patent US20030232790A1, (3-benzyl-3H-imidazol-4-yl)-acetic acid ethyl ester is elaborated to 6-[2-(3-benzyl-3H-imidazol-4-yl)-ethoxy]-5-propyl-3,4-dihydro-2H-naphthalen-1-one (Compound 2), a designed FTase inhibitor [1]. The N3-benzyl-C4-alkoxy linkage architecture is a critical structural motif for FTase active-site engagement in this chemotype. In contrast, the 1,5-regioisomer series (S-8307/S-8308) is optimized for AII receptor antagonism and has not been reported in FTase inhibitor design [2]. The methyl ester precursor (CAS 179026-41-6) is converted to the target free acid with a reported 100% yield via basic hydrolysis (NaOH, THF/MeOH/H₂O, then HCl) [3].

farnesyl transferase ras inhibitor building block medicinal chemistry

Physicochemical Property Differentiation: Target Compound vs. 1-Benzyl-2-Acetic Acid Regioisomer

The target compound and the 1-benzyl-2-acetic acid regioisomer (CAS 123566-33-6) share identical molecular formula (C₁₂H₁₂N₂O₂) and molecular weight (216.24 g/mol) but differ in predicted physicochemical properties due to their distinct substitution patterns. For the 1,2-isomer, predicted LogP (ACD/Labs) is 1.34 and the predicted melting point is 161.09 °C . For the target 3,4-isomer, key experimental physicochemical data (density, boiling point, melting point) remain unreported (listed as N/A) across major chemical databases , reflecting its status as a less-characterized regioisomer. The differing spatial arrangement of the carboxylic acid relative to the benzyl group is expected to yield distinct hydrogen-bonding networks, crystal packing, and solubility profiles, although direct experimental comparison data are not yet available [1].

LogP physicochemical properties drug-likeness regioisomer comparison

Derivatization Potential: Target Compound as Precursor to 3-Benzyl-Histidine Analog vs. 1-Benzyl-Histidine (Histrelin Fragment)

The target compound can be elaborated to 2-amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid (CAS 3617-60-5), a 3-benzyl-histidine analog . This derivative is structurally distinct from the 1-benzyl-histidine fragment found in the FDA-approved peptide drug histrelin (Supprelin LA, Vantas), which incorporates a 1-benzylimidazol-4-yl moiety at a key position . Histrelin is a GnRH receptor agonist with a subcutaneous bioavailability of 92% and a half-life of approximately 4 hours . The 3-benzyl-histidine analog (CAS 3617-60-5), derived from the target compound, offers a regioisomeric alternative for peptide SAR studies where the benzyl position on the imidazole ring is a critical variable. No direct comparative bioactivity data between 1-benzyl- and 3-benzyl-histidine-containing peptides are yet published.

amino acid analog histidine derivative histrelin peptide building block

ChEMBL Bioactivity Gap: Target Compound as a Negative Control Candidate vs. Bioactivity-Rich 1,5-Isomer Series

According to the ZINC15 database (based on ChEMBL 20), (3-benzyl-3H-imidazol-4-yl)-acetic acid has no known biological activity and is not reported in any publications per ChEMBL [1]. This stands in contrast to the 1,5-regioisomer series, where compounds such as S-8307 and S-8308 show defined AII receptor antagonism (IC₅₀ = 7–40 μM), and 1-benzyl-1H-imidazole itself inhibits aromatase (CYP19A1) with an IC₅₀ of 150–154 nM [2]. The absence of reported bioactivity for the target compound—while noting that absence of evidence is not evidence of absence—makes it a candidate for use as a negative control in assays where benzylimidazole scaffold effects need to be deconvoluted from specific pharmacophore-driven activity [3]. The compound has also not been used in any clinical trials [1].

negative control screening compound bioactivity profiling off-target selectivity

Procurement-Driven Application Scenarios for (3-Benzyl-3H-imidazol-4-yl)-acetic acid


Farnesyl Transferase Inhibitor Medicinal Chemistry: Building Block Procurement

Research groups pursuing FTase inhibitors for oncology can utilize (3-benzyl-3H-imidazol-4-yl)-acetic acid as a key synthetic intermediate, following the route established in US20030232790A1 where the compound's N3-benzyl-C4-alkoxy architecture is elaborated into dihydronaphthalenone-based FTase inhibitors. The methyl ester precursor (CAS 179026-41-6) can be converted to the free acid in quantitative yield (100% reported) under standard basic hydrolysis conditions (NaOH, THF/MeOH/H₂O) [1]. Procurement of the correct 3,4-regioisomer is essential; the 1,5- or 1,2-isomers would not yield the required N3-benzyl-C4-alkoxy linkage geometry for FTase active-site engagement [2].

Angiotensin II Receptor Assay Development: Negative Control Compound Selection

For laboratories developing AII receptor binding or functional assays, (3-benzyl-3H-imidazol-4-yl)-acetic acid can serve as a regioisomeric negative control. The 1,5-regioisomer series (S-8307, IC₅₀ = 40 μM; S-8308, IC₅₀ = 7–15 μM) demonstrates that AII receptor antagonism is strictly dependent on the 1,5-substitution pattern [1]. The target compound, with its 3,4-substitution pattern and no reported AII receptor activity in ChEMBL, provides a chemically similar but pharmacologically silent comparator for verifying assay specificity and ruling out non-specific imidazole-related effects [2].

Peptide SAR Studies: Access to 3-Benzyl-Histidine Scaffold

Investigators studying the role of histidine benzylation position in peptide ligand-receptor interactions can use (3-benzyl-3H-imidazol-4-yl)-acetic acid as a precursor to 2-amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid (CAS 3617-60-5) [1]. This 3-benzyl-histidine analog is regioisomeric to the 1-benzyl-histidine fragment found in the GnRH agonist histrelin (Supprelin LA/Vantas; SC bioavailability 92%, t₁/₂ ≈ 4 h), enabling systematic exploration of how the benzyl position on the imidazole ring affects peptide potency, receptor selectivity, and pharmacokinetics [2].

Chemical Biology Probe Design: Bioactivity-Silent Imidazole Scaffold

For chemical biology groups designing bifunctional probes or PROTACs that incorporate an imidazole moiety, the target compound offers a scaffold with no reported bioactivity across the ChEMBL 20 database [1]. This contrasts with 1-benzyl-1H-imidazole, which inhibits aromatase (IC₅₀ = 150 nM) and induces multiple CYP450 isoforms [2]. Starting from a bioactivity-silent core may reduce the risk of unintended target engagement by the linker or scaffold portion of the final probe molecule, although prospective profiling is always required .

Quote Request

Request a Quote for (3-Benzyl-3h-imidazol-4-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.